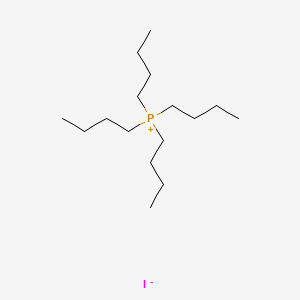

Tetrabutylphosphoniumiodid

Übersicht

Beschreibung

Synthesis Analysis Tetrabutylphosphonium iodide is synthesized through palladium-catalyzed coupling reactions, showcasing the method's compatibility with various functional groups. This efficient synthesis involves the coupling of aryl iodides, bromides, or triflates with triphenylphosphine, yielding functionalized tetraarylphosphonium salts in high yields. This process is notable for its adaptability to different functional groups such as alcohols, ketones, aldehydes, phenols, and amides, indicating the versatility of tetrabutylphosphonium iodide's synthesis methods (Marcoux & Charette, 2008).

Molecular Structure Analysis The molecular structure of tetra(4-methoxyphenyl)phosphonium iodide, a related compound, has been elucidated through crystallographic studies. It is characterized by a noncentrosymmetric orthorhombic space group, with dimensions indicating a quasi-octupolar tetrahedral chromophore structure. This structure contributes to its nonlinear optical properties, underlining the significance of structural analysis in understanding the functional capabilities of tetrabutylphosphonium iodide derivatives (Bourgogne et al., 2000).

Chemical Reactions and Properties Phosphonium salts, including tetrabutylphosphonium iodide, play a crucial role in various chemical reactions. They have demonstrated utility in the synthesis of cyclic carbonates through carbon dioxide fixation under atmospheric pressure, highlighting their role in coupling reactions with epoxides to produce five-membered cyclic carbonates. These reactions are facilitated by the unique catalytic properties of phosphonium salts, demonstrating the broad chemical reactivity and application potential of tetrabutylphosphonium iodide (Toda et al., 2016).

Physical Properties Analysis The physical properties of tetrabutylphosphonium iodide are closely linked to its crystalline structure and the arrangement of cation-anion pairs. Studies have shown that the material crystallizes in a noncentrosymmetric orthorhombic space group, with specific unit cell parameters contributing to its physical characteristics. These properties are essential for understanding the material's behavior and potential applications in various fields (Bourgogne et al., 2000).

Chemical Properties Analysis The chemical properties of tetrabutylphosphonium iodide facilitate its role in numerous reactions, including the catalysis of carbon dioxide transformation to synthesize α-alkylidene cyclic carbonates at ambient conditions. The efficiency of this process is attributed to the ionic liquid's capability to capture and activate CO2, showcasing the chemical versatility of tetrabutylphosphonium iodide and its derivatives (Wu et al., 2017).

Wissenschaftliche Forschungsanwendungen

Perovskit-Solarzellen

Tetrabutylphosphoniumiodid: wurde als Grenzflächenadditiv in mesoskopischen Perovskit-Solarzellen eingesetzt. Seine Zugabe zwischen dem elektronenselektiven Kontakt (mesoporöses TiO2) und der Perovskit-Aktivschicht (CH3NH3PbI3) hat sich als Verbesserung der Geräteststabilität und Reduzierung der Hysterese erwiesen. Dies deutet auf eine mögliche Passivierung von Fallen-Zuständen und die Minderung von Ionenmigrations-Phänomenen hin, die für die Effizienz und Langlebigkeit von Solarzellen entscheidend sind .

Vorwärtsosmose

Im Bereich der Wasseraufbereitung wurde This compound als Entzugsstoff für Vorwärtsosmose (FO) untersucht. Die Wirkung des Anions auf die FO-Leistung wurde untersucht, wobei sich zeigte, dass die Struktur der Anionengruppen der ionischen Flüssigkeiten die FO-Leistung beeinflusst. Diese Anwendung ist bedeutsam für die Entwicklung effizienterer und nachhaltigerer Wasserreinigungsverfahren .

Phasenübergangsmaterialien

Die Fähigkeit der Verbindung, Phasenübergänge vom Typ der unteren kritischen Lösungstemperatur (LCST) zu durchlaufen, macht sie zu einem Kandidaten für den Einsatz in intelligenten Materialien. Diese Materialien können ihre Eigenschaften als Reaktion auf Temperaturänderungen verändern, was für verschiedene Anwendungen wertvoll ist, darunter Arzneimittel-Abgabesysteme und selbstheilende Materialien .

Safety and Hazards

Wirkmechanismus

Target of Action

Tetrabutylphosphonium iodide is primarily used as an interfacial additive in the field of perovskite solar cells . Its primary targets are the electron selective contact – mesoporous – TiO2 and the perovskite CH3NH3PbI3 active layer .

Mode of Action

Tetrabutylphosphonium iodide interacts with its targets by being applied as an additive at the interface between the electron selective contact – mesoporous – TiO2 and the perovskite CH3NH3PbI3 active layer . This interaction results in an improved device stability and a reduction of the hysteretic behavior, suggesting a possible passivation of trap states and/or mitigation of ionic migration phenomena .

Biochemical Pathways

The specific conditions of tetrabutylphosphonium iodide interfacial modification result in an improved device stability, suggesting that it may affect the pathways related to the stability of these devices .

Pharmacokinetics

It is known that the compound is used as an additive in perovskite solar cells, suggesting that its distribution and metabolism are likely related to its role in these devices .

Result of Action

The application of tetrabutylphosphonium iodide as an interfacial additive results in an improved device stability and a reduction of the hysteretic behavior in perovskite solar cells . This suggests that the compound’s action leads to a possible passivation of trap states and/or mitigation of ionic migration phenomena .

Action Environment

The action of tetrabutylphosphonium iodide is influenced by the specific conditions of its interfacial modification .

Biochemische Analyse

Biochemical Properties

Tetrabutylphosphonium iodide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to influence the physico-chemical properties of amino acid ionic liquids, leading to lower viscosities and higher decomposition temperatures . The compound interacts with enzymes such as phosphatases and oxidoreductases, affecting their activity and stability. These interactions are primarily driven by the ionic nature of tetrabutylphosphonium iodide, which can alter the local environment of the enzymes, leading to changes in their conformation and activity.

Cellular Effects

Tetrabutylphosphonium iodide has been shown to impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving mesoscopic perovskite solar cells, the compound was used as an interfacial additive, resulting in improved device stability and reduced hysteretic behavior . This suggests that tetrabutylphosphonium iodide can influence cell signaling pathways by modulating the interactions between different cellular components. Additionally, the compound has been found to affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses.

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrabutylphosphonium iodide have been observed to change over time. The compound exhibits high stability and low degradation rates, making it suitable for long-term studies . Prolonged exposure to tetrabutylphosphonium iodide can lead to gradual changes in cellular function, including alterations in metabolic activity and gene expression. These long-term effects are likely due to the accumulation of the compound within cells and tissues, which can affect the overall cellular environment and the activity of various biomolecules.

Dosage Effects in Animal Models

The effects of tetrabutylphosphonium iodide in animal models vary with different dosages. At low doses, the compound has been found to enhance cellular function and improve metabolic activity. At high doses, tetrabutylphosphonium iodide can exhibit toxic effects, including cellular damage and impaired organ function . These adverse effects are likely due to the accumulation of the compound within tissues, leading to disruptions in cellular homeostasis and the activation of stress response pathways.

Metabolic Pathways

Tetrabutylphosphonium iodide is involved in various metabolic pathways, including those related to the synthesis and degradation of biomolecules. The compound interacts with enzymes such as oxidoreductases and transferases, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and the regulation of metabolic pathways, affecting cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, tetrabutylphosphonium iodide is transported and distributed through interactions with various transporters and binding proteins. The compound’s ionic nature allows it to be readily taken up by cells and distributed throughout different cellular compartments . This distribution is influenced by the presence of specific transporters and binding proteins, which can facilitate the movement of tetrabutylphosphonium iodide across cellular membranes and its accumulation in specific tissues.

Subcellular Localization

The subcellular localization of tetrabutylphosphonium iodide is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular function . These localization signals are essential for the proper functioning of tetrabutylphosphonium iodide, as they ensure that the compound reaches its target sites within the cell and interacts with the appropriate biomolecules.

Eigenschaften

IUPAC Name |

tetrabutylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIYPTIBRAUPLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3115-68-2 (Parent) | |

| Record name | Phosphonium, tetrabutyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20953241 | |

| Record name | Tetrabutylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3115-66-0 | |

| Record name | Phosphonium, tetrabutyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetrabutyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylphosphonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabutylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

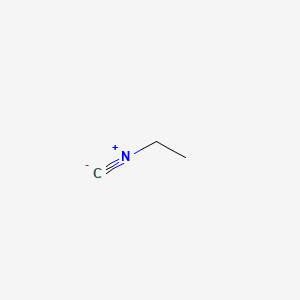

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

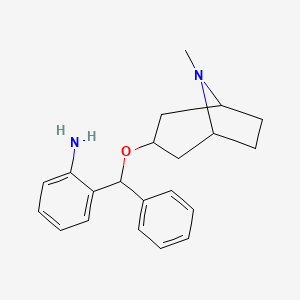

Feasible Synthetic Routes

Q & A

Q1: How does Tetrabutylphosphonium iodide improve the performance of perovskite solar cells?

A: While the provided abstracts don't delve into specific performance improvements, they highlight that Tetrabutylphosphonium iodide is explored as an interfacial additive between Titanium dioxide (TiO2) and Methylammonium lead iodide (CH3NH3PbI3) in mesoscopic perovskite solar cells [, ]. This suggests its role is likely at the interface of these two materials, potentially influencing charge transport, reducing recombination losses, or improving the stability of the perovskite layer. Further research is needed to elucidate the precise mechanisms of improvement.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(4-Methoxyphenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1222094.png)